Ocoteine

Description

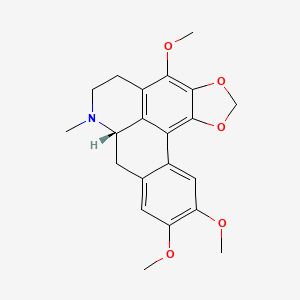

Structure

3D Structure

Properties

CAS No. |

73791-37-4 |

|---|---|

Molecular Formula |

C21H23NO5 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

(12S)-7,16,17-trimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene |

InChI |

InChI=1S/C21H23NO5/c1-22-6-5-12-17-14(22)7-11-8-15(23-2)16(24-3)9-13(11)18(17)20-21(19(12)25-4)27-10-26-20/h8-9,14H,5-7,10H2,1-4H3/t14-/m0/s1 |

InChI Key |

XEZKWYLHAOYOCL-AWEZNQCLSA-N |

SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C5C(=C2OC)OCO5)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ocoteine ocoteine hydrochloride, (S)-isomer ocoteine, (S)-isome |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Phytochemical Co-occurrence with Other Alkaloids

Co-isolation with Ocoxilonine and other Aporphines

Research has shown that ocoteine is frequently co-isolated with other aporphine (B1220529) alkaloids from plant sources. Studies on the leaves and trunk bark of Ocotea acutifolia, another species in the Lauraceae family, have reported the isolation of (+)-ocoteine alongside (+)-ocoxylonine. thieme-connect.comnih.gov This co-occurrence highlights the related biosynthetic pathways of these compounds within the plant. In addition to ocoxylonine, other aporphine analogues have been isolated from Ocotea acutifolia. thieme-connect.com

Presence alongside other Isoquinoline (B145761) Alkaloids (e.g., Predicentrine, Ocopodine)

Beyond its co-isolation with other aporphines, this compound has been found to occur alongside a variety of other isoquinoline alkaloids in different plant species. In Ocotea minarum, this compound has been identified along with leucoxylonine, dicentrine (B1670447), leucoxine, ocopodine, predicentrine, dicentrinone, and thalicminine. researchgate.netscispace.com Similarly, studies on Ocotea vellosiana have detected this compound in the branches, where it was present with predicentrine, nordicentrine, O-methylcassyfiline, leucoxylonine, ocotominarine, and reticuline. ufam.edu.br Ocopodine and ocominarine were detected in the leaves of Ocotea vellosiana. ufam.edu.br The presence of this compound alongside this diverse array of isoquinoline alkaloids in various Ocotea species underscores the complex alkaloid profiles characteristic of this genus.

Here is a table summarizing some of the compounds co-isolated or found alongside this compound:

| Compound Name | Compound Class | Source Plant Species | Plant Part(s) |

| This compound | Aporphine Alkaloid | Ocotea puberula | Bark |

| This compound | Aporphine Alkaloid | Ocotea acutifolia | Leaves and trunk bark |

| Ocoxylonine | Aporphine Alkaloid | Ocotea acutifolia | Leaves and trunk bark |

| This compound | Aporphine Alkaloid | Ocotea minarum | Leaves |

| Leucoxylonine | Alkaloid | Ocotea minarum | Leaves |

| Dicentrine | Alkaloid | Ocotea minarum | Leaves |

| Leucoxine | Alkaloid | Ocotea minarum | Leaves |

| Ocopodine | Alkaloid | Ocotea minarum | Leaves |

| Predicentrine | Alkaloid | Ocotea minarum | Leaves |

| Dicentrinone | Alkaloid | Ocotea minarum | Leaves |

| Thalicminine | Alkaloid | Ocotea minarum | Leaves |

| This compound | Aporphine Alkaloid | Ocotea vellosiana | Branches |

| Predicentrine | Alkaloid | Ocotea vellosiana | Branches |

| Nordicentrine | Alkaloid | Ocotea vellosiana | Branches |

| O-methylcassyfiline | Alkaloid | Ocotea vellosiana | Branches |

| Leucoxylonine | Alkaloid | Ocotea vellosiana | Branches |

| Ocotominarine | Alkaloid | Ocotea vellosiana | Branches |

| Reticuline | Benzyltetrahydroisoquinoline Alkaloid | Ocotea vellosiana | Branches |

| Ocopodine | Alkaloid | Ocotea vellosiana | Leaves |

| Ocominarine | Alkaloid | Ocotea vellosiana | Leaves |

Biosynthesis and Metabolic Pathways

General Alkaloid Biosynthesis Principles Relevant to Ocoteine

Alkaloid biosynthesis typically begins with the decarboxylation of amino acids, which serve as the primary building blocks. wikipedia.orgrsc.org For many alkaloids, including isoquinolines, aromatic amino acids like tyrosine and phenylalanine are key starting materials. wikipedia.orgpharmacy180.com These amino acids undergo modifications, such as decarboxylation and hydroxylation, to form amines and aldehydes that are subsequently condensed to form the core alkaloid skeleton. nih.govrsc.orgbiocyclopedia.com The nitrogen atom characteristic of alkaloids is derived from the amino acid precursor. wikipedia.orgrsc.orglkouniv.ac.in

A common step in alkaloid biosynthesis is the formation of a Schiff base or involvement in a Mannich reaction, facilitating the cyclization and formation of heterocyclic rings. wikipedia.org Subsequent steps involve various enzymatic transformations, including methylation, hydroxylation, oxidation, and carbon-carbon coupling reactions, which contribute to the structural diversity of alkaloids. nih.govgenome.jpnih.govwikipedia.org Methylation reactions often utilize S-adenosyl-L-methionine (SAM) as the methyl donor, a process linked to one-carbon metabolism. genome.jpfrontiersin.org

Specific Isoquinoline (B145761) and Aporphine (B1220529) Alkaloid Biosynthetic Pathways

This compound belongs to the aporphine alkaloid class, which is a major group derived from benzylisoquinoline alkaloids (BIAs). researchgate.netwikipedia.orgresearchgate.net The biosynthesis of isoquinoline alkaloids generally starts with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both derived from tyrosine. nih.govgenome.jpbiocyclopedia.comontosight.aikegg.jp This condensation is catalyzed by norcoclaurine synthase (NCS) and yields (S)-norcoclaurine, a pivotal intermediate in the BIA pathway. biocyclopedia.comontosight.ai

From (S)-norcoclaurine, the pathway diverges through a series of enzymatic steps involving methylation and hydroxylation to produce various BIA intermediates, including (S)-reticuline. nih.govgenome.jpbiocyclopedia.com While (S)-reticuline is a major branchpoint intermediate for many BIAs, some plants, like Nelumbo nucifera (sacred lotus), utilize an (R)-norcoclaurine route leading to (R)-N-methylcoclaurine. researchgate.netnih.gov

The formation of the aporphine skeleton, including that of this compound, typically involves an intramolecular carbon-carbon phenol (B47542) coupling reaction of a benzylisoquinoline precursor. nih.govwikipedia.orgresearchgate.net This key cyclization step is often catalyzed by cytochrome P450 enzymes, specifically those belonging to the CYP80 family. nih.govresearchgate.netresearchgate.netnih.gov For instance, CYP80G2 has been reported to catalyze the phenol C-C coupling reaction that converts (S)-reticuline to (S)-corytuberine, a related aporphine alkaloid. nih.gov Similarly, CYP80 enzymes like AcCYP80G7 and AcCYP80Q8 have been implicated in the formation of the aporphine and proaporphine skeletons, respectively. researchgate.netnih.gov Proaporphine alkaloids, characterized by a dienone structure, are often considered intermediates in the biosynthesis of aporphine alkaloids, undergoing further rearrangement and modification. wikipedia.orgresearchgate.netclockss.org

Enzymatic Steps and Precursors in this compound Formation

While the precise enzymatic pathway leading directly to this compound has not been fully elucidated in all producing organisms, it is understood to follow the general scheme of aporphine alkaloid biosynthesis from benzylisoquinoline precursors. The primary precursors are derived from tyrosine, leading to dopamine and 4-hydroxyphenylacetaldehyde. nih.govgenome.jpbiocyclopedia.comontosight.aikegg.jp These condense to form norcoclaurine, which is then modified through methylation and other reactions to yield substituted benzylisoquinolines. biocyclopedia.comontosight.ai

A crucial step in the biosynthesis of this compound involves the intramolecular phenol coupling of a specific benzylisoquinoline precursor. This reaction, likely catalyzed by a CYP80 family enzyme, forms the characteristic aporphine ring system. nih.govresearchgate.netnih.gov Subsequent enzymatic modifications, such as methylation and hydroxylation, at specific positions on the aporphine skeleton lead to the formation of this compound. genome.jpfrontiersin.org Methyltransferases, utilizing SAM, are likely involved in the O- and N-methylation steps required to produce the methoxy (B1213986) and N-methyl groups present in this compound. genome.jpfrontiersin.org The formation of methylenedioxy bridges, which can be present in related aporphines, is catalyzed by CYP719 enzymes. nih.gov

Based on the structure of this compound (which contains methoxy groups and an N-methyl group), the biosynthetic pathway would involve O-methylation and N-methylation of a hydroxylated and N-demethylated aporphine precursor. The specific sequence and the enzymes responsible for these final tailoring steps in this compound biosynthesis require further investigation.

Here is a table summarizing key precursors and enzyme classes involved in the general isoquinoline and aporphine alkaloid biosynthesis relevant to this compound:

| Precursor/Intermediate | Enzyme Class/Reaction Type | Role in Pathway |

| Tyrosine | Decarboxylases, Hydroxylases | Initial amino acid precursor |

| Dopamine | - | Key intermediate from tyrosine |

| 4-Hydroxyphenylacetaldehyde | - | Key intermediate from tyrosine |

| Dopamine + 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase (NCS) | Condensation to form norcoclaurine |

| (S)-Norcoclaurine | Methyltransferases, Hydroxylases | Central precursor to benzylisoquinoline alkaloids |

| Benzylisoquinoline Precursor | Cytochrome P450 (CYP80 family) | Intramolecular phenol coupling to form aporphine skeleton |

| Hydroxylated/Demethylated Aporphine | Methyltransferases (e.g., O- and N-methyltransferases) | Formation of methoxy and N-methyl groups in this compound |

Metabolic Engineering and Biotechnological Approaches for Biosynthesis

Metabolic engineering and biotechnological approaches offer promising avenues for enhancing the production of valuable alkaloids like this compound. nih.govnih.govnih.gov Traditional extraction from plants can be limited by low yields and the sustainability of plant resources. researchgate.netnih.gov By understanding the biosynthetic pathways and the enzymes involved, researchers can manipulate these pathways in host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to improve alkaloid production. nih.govnih.govnih.gov

Strategies employed in metabolic engineering of alkaloid biosynthesis include:

Overexpression of rate-limiting enzymes: Increasing the levels of enzymes that catalyze slow steps in the pathway can enhance flux towards the desired product. nih.gov

Introduction of foreign genes: Incorporating genes from high-producing plant species or other organisms into a host can establish or optimize a biosynthetic route. nih.gov

Gene silencing or knockout: Suppressing competing pathways can redirect metabolic flux towards the target alkaloid. nih.gov

Engineering transcription factors: Modulating the activity of regulatory proteins that control the expression of biosynthetic genes can influence alkaloid accumulation. nih.govnih.gov

Pathway reconstruction in heterologous hosts: Introducing the complete set of genes encoding the enzymes for a specific alkaloid pathway into a microbial host allows for de novo biosynthesis. nih.govnih.gov

Significant progress has been made in reconstituting parts of the benzylisoquinoline and aporphine alkaloid pathways in yeast and E. coli. nih.govnih.gov For example, the biosynthesis of (R)-glaziovine and pronuciferine, precursors to aporphine alkaloids, has been achieved in engineered yeast by introducing plant CYP80G enzymes. researchgate.netnih.gov These efforts demonstrate the potential for sustainable and scalable production of aporphine alkaloids through synthetic biology and metabolic engineering. nih.govnih.gov Applying these strategies to the specific pathway enzymes involved in this compound formation could lead to improved production of this compound.

Here is a table illustrating examples of metabolic engineering strategies applied to BIA biosynthesis:

| Strategy | Description | Example Application (Relevant to BIAs/Aporphines) |

| Endogenous Enzyme Overexpression | Increasing expression of native genes encoding biosynthetic enzymes. | Overexpression of rate-limiting enzymes in plant cell cultures. nih.gov |

| Foreign Enzyme Overexpression | Introducing genes from other organisms with desired enzymatic activities. | Expression of plant CYP80G in yeast for proaporphine production. researchgate.netnih.gov |

| Gene Silencing | Reducing or eliminating the expression of specific genes. | Silencing genes in competing pathways to enhance target alkaloid production. nih.gov |

| Transcription Factor Engineering | Modulating the activity of proteins that regulate gene expression. | Engineering transcription factors to upregulate biosynthetic genes. nih.govnih.gov |

| Pathway Reconstruction | Introducing a series of genes to build a complete biosynthetic pathway. | De novo synthesis of (R)-glaziovine in engineered yeast. |

Pharmacological and Biological Activities: Preclinical Investigations

Modulation of Receptor Systems

Ocoteine has demonstrated notable interactions with certain receptor systems, while showing limited or no effect on others. jst.go.jpnih.gov

Alpha-1 Adrenoceptor Antagonism

This compound has been identified as an alpha-1 adrenoceptor blocking agent. jst.go.jpnih.govmedkoo.com This activity has been characterized through studies examining its effects on vasoconstriction and intracellular signaling pathways. jst.go.jpnih.gov

In isolated rat thoracic aorta, this compound competitively antagonizes vasoconstriction induced by phenylephrine, a known alpha-1 adrenoceptor agonist. jst.go.jpnih.govbioworld.com The potency of this compound in this regard has been quantified by its pA₂ value. jst.go.jpnih.gov Removal of the endothelium from the aorta did not significantly alter this compound's antagonistic potency. jst.go.jpnih.gov

Here is a summary of the pA₂ values observed:

| Preparation | pA₂ Value |

| Rat thoracic aorta (with endothelium) | 7.67 ± 0.09 |

| Rat thoracic aorta (endothelium-denuded) | 7.97 ± 0.07 |

This compound has been shown to suppress the formation of [³H]-inositol monophosphate ([³H]-IP₁) induced by noradrenaline in rat thoracic aorta. jst.go.jpnih.govbioworld.com This indicates that this compound interferes with the downstream signaling pathway typically activated by alpha-1 adrenoceptor stimulation, which involves the hydrolysis of phosphatidylinositol bisphosphate leading to the formation of inositol (B14025) phosphates. jst.go.jpnih.gov At a concentration of 10 µM, this compound effectively suppressed [³H]-IP₁ formation, similar to the effect observed with prazosin (B1663645) (3 µM), another alpha-1 adrenoceptor antagonist. jst.go.jpnih.gov

Competitive Antagonism of Phenylephrine-induced Vasoconstriction

Serotonin (B10506) (5-HT) Receptor Interactions

While primarily recognized for its alpha-1 adrenoceptor activity, this compound has also shown interactions with serotonin (5-HT) receptors, particularly at higher concentrations. jst.go.jpnih.gov Studies have indicated that this compound can block 5-HT receptors. jst.go.jpnih.gov The potency of this compound against 5-HT-induced contractions in denuded rat aorta was found to be considerably less than its potency against phenylephrine, approximately 60 times lower based on EC₅₀ values. jst.go.jpnih.govbioworld.com Research on related compounds and serotonin receptors in other organisms, such as the parasitic blood fluke Schistosoma mansoni, highlights the diverse nature of serotonin receptor interactions and the potential for natural products to modulate these systems. researchgate.net

Limited or No Effect on Other Receptor Systems

Preclinical evaluations have indicated that this compound has limited or no significant effect on several other receptor systems at tested concentrations. jst.go.jpnih.gov In guinea pig trachea, this compound (10 µM) did not affect contractions induced by carbachol (B1668302) (acting on muscarinic receptors), histamine (B1213489) (acting on histamine receptors), neurokinin A (acting on neurokinin A receptors), or leukotriene C₄ (acting on leukotriene receptors). jst.go.jpnih.govbioworld.com Similarly, beta-2 adrenoceptor-mediated relaxing responses induced by isoprenaline in guinea pig trachea were not affected by this compound. jst.go.jpnih.govbioworld.com These findings suggest a degree of selectivity of this compound for alpha-1 adrenoceptors and, at higher concentrations, serotonin receptors, compared to these other receptor types. jst.go.jpnih.gov

Ion Channel Modulation

Inhibition of Steady-State Outward Currents in Myocytes

Voltage clamp studies in isolated rat ventricular myocytes have shown that this compound can inhibit steady-state outward currents. nih.govjst.go.jpbioworld.com This effect was observed at concentrations of 3 and 10 µM. nih.govjst.go.jp

Lack of Effect on Transient Outward Currents or Slow Inward Ca²⁺ Currents

In contrast to its effect on steady-state outward currents, this compound did not affect transient outward currents or slow inward Ca²⁺ currents in rat ventricular myocytes. nih.govjst.go.jpbioworld.com This suggests a degree of selectivity in its ion channel interactions within these cells.

Sodium Channel Blocking Effects

At high concentrations, this compound has been reported to block Na⁺ currents in rat ventricular myocytes. nih.govjst.go.jpbioworld.com Sodium channel blockers generally function by inhibiting sodium influx through cell membranes, which can reduce cell excitability and conduction velocity. drugbank.comcvpharmacology.com

Enzyme Inhibition Studies

Research has also investigated this compound's potential to inhibit certain enzymes.

Anticholinesterase Activity

Studies have indicated that this compound, along with other aporphine (B1220529) alkaloids isolated from Ocotea discolor, may possess anticholinesterase activity. scialert.netresearchgate.netalliedacademies.org This activity is related to the inhibition of enzymes like acetylcholinesterase (AChE), which are involved in the breakdown of acetylcholine, a neurotransmitter. nih.gov The presence of isoquinoline (B145761) alkaloids in Ocotea and Zanthoxylum species appears to be linked to their strong AChE inhibitory activity. scialert.net

Monoamine Oxidase Inhibition (Contextual, related aporphines)

While specific data on this compound's direct effect on monoamine oxidase (MAO) is limited in the provided search results, the broader class of aporphine alkaloids, to which this compound belongs, has been studied for MAO inhibitory activities. chemistry-chemists.comresearchgate.netmdpi.com MAO inhibitors are a class of drugs that prevent the degradation of monoamine neurotransmitters. mdpi.com Some aporphines have shown weak antagonist activity at serotonin receptors. researchgate.net

Neuroprotective Properties and Central Nervous System Effects (General Aporphine Class)

The aporphine alkaloid class, in general, has been investigated for various effects on the central nervous system, including potential neuroprotective properties. ontosight.ainih.govnih.govontosight.aimdpi.commdpi.com Some aporphine derivatives have shown promise in preclinical studies for their potential in treating neurodegenerative diseases. ontosight.ainih.govontosight.ai These properties may be related to mechanisms such as antioxidant and anti-inflammatory effects, as well as interactions with various biological targets including neurotransmitter systems and ion channels. ontosight.ainih.govontosight.aimdpi.commdpi.com For instance, boldine (B1667363), another aporphine alkaloid, exhibits potent free radical scavenging activity and has shown neuroprotective mechanisms including the suppression of cholinesterase activity. nih.gov Apomorphine, an aporphine derivative, has been studied for its neuroprotective effects, which may involve both receptor-mediated and non-receptor-mediated mechanisms, including antioxidant activity and stimulating the degradation of amyloid-beta. nih.govmdpi.commdpi.com

Data Tables

Based on the available information regarding ion channel effects:

| Compound | Concentration (µM) | Effect on Steady-State Outward Currents (Myocytes) | Effect on Transient Outward Currents (Myocytes) | Effect on Slow Inward Ca²⁺ Currents (Myocytes) | Effect on Na⁺ Currents (Myocytes) |

| This compound | 3, 10 | Inhibited nih.govjst.go.jpbioworld.com | No effect nih.govjst.go.jpbioworld.com | No effect nih.govjst.go.jpbioworld.com | Blocks (at high concentrations) nih.govjst.go.jpbioworld.com |

Antioxidant Activities

Studies have indicated that aporphine derivatives, including this compound, may possess antioxidant properties. ontosight.ai Antioxidant activity is crucial in mitigating cellular damage caused by reactive oxygen species, which are implicated in various disease processes. nih.gov While the precise mechanisms of this compound's antioxidant effects require further detailed investigation, the presence of phenolic groups and the basic benzylicamine function in the aporphine framework have been suggested to contribute to these properties in related compounds. mdpi.com

Anti-inflammatory Effects (PGE2 inhibition)

This compound has been investigated for its anti-inflammatory effects, specifically concerning the inhibition of prostaglandin (B15479496) E2 (PGE2) production. ki.sedomaintherapeutics.com PGE2 is a key pro-inflammatory lipid mediator produced through the cyclooxygenase (COX) pathway, primarily by COX-1 and COX-2 enzymes. domaintherapeutics.comresearchgate.net Inhibition of PGE2 production is a significant indicator of a compound's anti-inflammatory potential. researchgate.net While the direct inhibitory effect of this compound on PGE2 synthesis or the enzymes involved (like microsomal prostaglandin E synthase 1, mPGES-1) requires more specific data, research on Ocotea puberula, a plant containing this compound, has demonstrated anti-inflammatory effects. mdpi.com Prostaglandins, including PGE2, have complex roles in inflammation, participating in both initiation and resolution phases. nih.gov

Neuronal Cell Proliferation Stimulation

Research suggests that certain compounds can influence neuronal cell proliferation. While direct studies on this compound's effect on neuronal cell proliferation are not extensively detailed in the provided search results, the broader category of aporphine alkaloids has been investigated for effects on the central nervous system, including neuroprotective properties. ontosight.ai Studies on other compounds and stimuli have shown the ability to stimulate cell proliferation in neuronal contexts, such as in the hippocampus. mdc-berlin.demdpi.com For instance, activation of oxytocin (B344502) receptors has been shown to stimulate cell proliferation in certain cell lines. nih.gov Further research is needed to specifically elucidate this compound's potential role in stimulating neuronal cell proliferation.

Antimicrobial and Antiparasitic Activities

Preclinical studies have also explored the potential of this compound and related aporphine alkaloids in combating microbial and parasitic infections.

Antimycobacterial Effects

Aporphine alkaloids have been investigated for their activity against mycobacteria. Sampangine, a structurally related azaoxoaporphine alkaloid, has been reported as a potential antimycobacterial agent in in vitro studies. mdpi.com While direct data on this compound's specific antimycobacterial effects is limited in the provided results, the activity observed within the aporphine class suggests this as an area for further investigation for this compound. mdpi.comresearchgate.net The rise of drug-resistant mycobacterial strains highlights the need for novel antimycobacterial agents. nih.govnih.gov

Antiparasitic Effects (e.g., against Leishmania amastigotes)

This compound and other alkaloids from Ocotea puberula have shown antiparasitic effects. mdpi.com Specifically, dicentrine (B1670447), another alkaloid found in Ocotea puberula, has demonstrated activity against Leishmania species, including Leishmania amazonensis and Leishmania braziliensis. mdpi.com Studies have evaluated the activity of compounds against both promastigote and intracellular amastigote forms of Leishmania. nih.govpeerj.commdpi.com The intracellular amastigote form is considered a relevant target for antileishmanial drugs. researchgate.net While the provided information highlights the antiparasitic potential of compounds from Ocotea species, further research is needed to specifically detail this compound's direct effects on Leishmania amastigotes.

Antifungal (General Aporphine Class)

The aporphine class of alkaloids, to which this compound belongs, has demonstrated antifungal properties. researchgate.netmdpi.com An aporphine alkaloid isolated from Beilschmiedia alloiophylla showed activity against Candida albicans. mdpi.com Another study on aporphine alkaloids from Clematis parviloba reported potent antifungal activities against Penicillium avellaneum. nih.gov These findings suggest that antifungal activity may be a characteristic shared by various compounds within the aporphine class, including potentially this compound. mdpi.comnih.gov

Effects on Cellular Processes

Mitotic Recombination Induction and Genotoxicity Modulation (this compound N-oxide)

Studies using the somatic mutation and recombination test (SMART) in Drosophila melanogaster have investigated the genotoxic and recombinogenic activities of several aporphinoid alkaloids, including (+)-ocoteine and (+)-6S-ocoteine N-oxide. These investigations revealed that both (+)-ocoteine and its N-oxide derivative induced mitotic recombination in a dose-dependent manner. nih.govresearchgate.netjapsonline.com

The introduction of an N-oxide functionality, as seen in (+)-6S-ocoteine N-oxide compared to (+)-ocoteine, was observed to further reduce genotoxicity. nih.govresearchgate.netjapsonline.com This suggests that the N-oxide modification can modulate the genotoxic potential of the parent compound. The study indicated that the genotoxicity observed in Drosophila was primarily due to mitotic recombination. ufu.br

The mechanism underlying the genotoxic effects of these alkaloids, including (+)-ocoteine and its N-oxide, may involve their ability to act as DNA intercalating agents, potentially interfering with the catalytic activity of topoisomerases. nih.gov

Vasorelaxation Mechanisms (General Aporphine Class)

Aporphine alkaloids, as a class, have demonstrated various pharmacological activities, including effects on the cardiovascular system. researchgate.netnih.govmdpi.com Several studies have explored the vasorelaxant properties of aporphines and their underlying mechanisms. researchgate.netnih.gov

Research on different aporphine alkaloids has indicated that their vasorelaxant effects can involve multiple pathways. For instance, some aporphines have shown affinity for α1-adrenoceptor subtypes, suggesting a mechanism involving the blockade of these receptors. researchgate.net Studies have also pointed to the involvement of calcium channel blocking activity through voltage-operated channels and α1-adrenoceptor blocking activity in mediating the vasorelaxant effects in isolated vascular tissues. researchgate.net

Furthermore, investigations into specific aporphines, such as nuciferine, have revealed that their ability to induce relaxation in precontracted arterial segments can be dependent on the endothelium. nih.gov This endothelium-dependent vasorelaxation may involve the endothelial nitric oxide synthase (eNOS) pathway and an increase in cytosolic NO levels, potentially mediated by extracellular Ca2+ influx. nih.gov Under endothelium-free conditions, some aporphines have been shown to attenuate contractions induced by calcium, suggesting a direct effect on vascular smooth muscle cells by suppressing Ca2+ influx. nih.gov

These findings highlight that the vasorelaxant mechanisms of aporphine alkaloids are diverse and can involve both endothelium-dependent and endothelium-independent pathways, including interactions with adrenoceptors and modulation of calcium channels.

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlation of Aporphine (B1220529) Alkaloid Substructure with Pharmacological Efficacy

Ocoteine is classified as an aporphine alkaloid, a type of isoquinoline (B145761) alkaloid characterized by a tetracyclic aromatic basic nitrogen-containing skeleton. ontosight.ainih.gov This core aporphine structure is fundamental to the observed pharmacological activities of this compound and related compounds. nih.gov Aporphine alkaloids, including this compound, have been shown to exhibit a range of biological activities. ontosight.ainih.gov For instance, studies have demonstrated that nantenine (B1222069) and this compound-like aporphines are potent antagonists of the Schistosoma mansoni serotonin (B10506) receptor (Sm.5HTRL). nih.govcuny.eduresearchgate.netresearchgate.net The benzylisoquinoline core, shared by aporphines and protoberberines, is associated with an antagonist profile at this receptor. nih.govresearchgate.net The aporphine scaffold is also linked to activities such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, which are relevant in the context of neurodegenerative diseases like Alzheimer's disease. heraldopenaccess.usmdpi.comnih.gov The presence of the aporphine nucleus is therefore crucial for the diverse biological effects observed for this compound and its derivatives.

Influence of Methylenedioxy and Methoxy (B1213986) Substituents on Biological Activities

The specific pattern and nature of substituents on the aporphine core significantly influence the biological activity of this compound. This compound is characterized by the presence of methylenedioxy and methoxy groups at specific positions on its aporphine backbone. ontosight.ai Research on aporphine compounds indicates that the placement of methoxy groups or a dioxolane ring (which includes the methylenedioxy group) on the A and D rings of the aporphine core is associated with potent activity, such as antagonism at the Sm.5HTRL. nih.govresearchgate.netresearchgate.net For example, potent Sm.5HTRL antagonists often have a 1,2,9,10-substituted pattern involving methoxy groups or a dioxolane ring. nih.govresearchgate.netresearchgate.net Conversely, certain substitutions, such as the addition of bulky groups to the aporphine nitrogen on ring B, can be poorly tolerated and reduce activity. nih.govcuny.eduresearchgate.net Studies on other compound classes, like benzophenanthridinone derivatives, also highlight the importance of the position and number of methoxy or methylenedioxy groups in determining biological activity, such as TOP1 inhibition. nih.gov This suggests that the precise arrangement of these substituents in this compound plays a critical role in defining its pharmacological profile.

Stereochemical Considerations in Activity Profiles (e.g., C-6a saturation)

Stereochemistry, particularly at the C-6a position of the aporphine nucleus, is an important factor influencing the biological activity of aporphine alkaloids. The aporphine core contains a stereocenter adjacent to the nitrogen atom. nih.gov While the stereochemistry of the B6-B6a bond may not always be crucial for certain activities, such as Sm.5HTRL antagonism, the saturation status of the C ring at the C-6a – C-7 bond is significant. nih.govcuny.eduresearchgate.netresearchgate.net Dehydrogenation at the C-6a – C-7 bond has been shown to result in a loss of activity in some aporphine derivatives. nih.govcuny.eduresearchgate.netresearchgate.net This indicates that the presence of a saturated C ring at this position, as found in this compound, is important for maintaining the active conformation necessary for binding to certain biological targets. The stereochemistry of fused rings in aporphines is considered crucial for proper receptor binding and thus for the expression of biological activity.

Molecular Interactions with Biological Targets

The biological activities of this compound are mediated through specific molecular interactions with its biological targets. For enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), inhibitors like aporphine alkaloids interact with residues within the active site. mdpi.comresearchgate.net While specific interaction data for this compound with these enzymes were not detailed in the provided snippets, studies on other compounds and cholinesterases provide insight into potential interaction types. For instance, inhibitors can form hydrophobic interactions and hydrogen bonds with catalytic and peripheral site residues in AChE and BChE. mdpi.com Aromatic amino acids, such as tryptophan and phenylalanine residues in the anionic site of cholinesterases, are known to be involved in cation-π interactions with ligands, which are important for binding affinity. researchgate.net Molecular docking studies aim to predict these interactions and the preferred orientation of a ligand within the binding pocket. nih.govopenaccessjournals.comnih.govplos.orgresearchgate.net Understanding these molecular interactions is key to elucidating the mechanism of action of this compound.

Isolation, Purification, and Analytical Methodologies

Extraction and Separation Techniques for Natural Sources

The initial step in obtaining ocoteine from plant material is the extraction of the compounds from the plant matrix. This often involves the use of solvents to dissolve the target alkaloids.

Solvent Extraction Methods

Solvent extraction is a common technique used to isolate alkaloids, including this compound, from dried and ground plant material. Different solvents and extraction methods can influence the yield and composition of the extracted compounds.

One approach involves defatting the plant material with a non-polar solvent like hexane, followed by extraction with a more polar solvent such as methanol (B129727). mdpi.com The crude methanolic extract can then be subjected to further processing. Another method described for the extraction of alkaloids from Ocotea puberula involves resuspending dried plant material in dichloromethane (B109758) and extracting with a dilute acidic solution (e.g., 1% HCl at pH 2). mdpi.com The aqueous acidic phase, containing protonated alkaloids, is then collected. Basifying this aqueous phase (e.g., to pH 10 with ammonium (B1175870) hydroxide) allows the alkaloids to become deprotonated and thus soluble in organic solvents, enabling their extraction with dichloromethane. mdpi.com The organic phase is subsequently dried and evaporated under reduced pressure to yield an alkaloid-enriched fraction. mdpi.com

Studies have also investigated the optimization of extraction parameters for Ocotea species, focusing on untargeted metabolomics analysis. nih.govrsc.orgresearchgate.netrsc.org Factors such as solvent composition, extraction temperature, particle size, and the sample-to-solvent ratio can significantly impact the extraction yield and the chemical profile of the extract. nih.govrsc.orgresearchgate.net For instance, using 70% ethanol (B145695) as the extracting solvent, a 1:12 sample-to-solvent ratio, an extraction temperature of 40 °C, and a particle size of 0.595 mm were found to be optimized conditions for obtaining a comprehensive chemical profile from Ocotea guianensis. nih.govrsc.orgresearchgate.net Ultrasound-assisted extraction has also been explored as a promising method, potentially reducing extraction time compared to traditional maceration techniques. nih.govrsc.org

A general solvent extraction procedure for alkaloids from Cassytha filiformis involves macerating the dried and powdered plant material with methanol acidified with acetic acid. ucl.ac.be The extract is filtered, concentrated, and then subjected to acid-base extraction steps using solvents like ether and dichloromethane at controlled pH values. ucl.ac.be

Chromatographic Purification (e.g., Preparative HPLC)

Following initial extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of compounds present in the crude extract or alkaloid-enriched fraction. Column chromatography, often using silica (B1680970) gel, is a common separation method. mdpi.com Mixtures of solvents with varying polarities, such as ethyl acetate (B1210297) and methanol, are used as the mobile phase to elute different compounds based on their interactions with the stationary phase. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating individual compounds, including alkaloids, in higher purity and larger quantities than analytical HPLC. researchgate.net While specific details for preparative HPLC of this compound were not extensively detailed in the search results, preparative HPLC is a standard method for purifying natural products after initial extraction and preliminary chromatographic separation. researchgate.net The mobile phase composition and stationary phase are carefully selected based on the chemical properties of this compound and the other compounds in the mixture to achieve effective separation.

Qualitative and Quantitative Analysis

Analytical techniques are crucial for identifying this compound, assessing its purity, and determining its concentration in extracts or purified samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the analysis of alkaloids, including this compound. ucl.ac.beresearchgate.net It allows for the separation of this compound from other compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated compounds are typically detected using a UV detector, as aporphine (B1220529) alkaloids like this compound have characteristic UV absorption spectra. ucl.ac.beresearchgate.net

Method development for HPLC analysis of aporphine alkaloids in Cassytha filiformis has involved optimizing parameters such as the mobile phase composition and gradient elution programs to achieve good separation of the target compounds. ucl.ac.beresearchgate.net For instance, a mobile phase consisting of water with ammonium acetate buffer at a specific pH and acetonitrile (B52724) has been used in gradient mode on a reverse-phase C18 column. ucl.ac.beresearchgate.net The retention time of this compound under specific HPLC conditions is a key parameter for its identification. mdpi.com

Quantitative analysis using HPLC involves establishing a calibration curve with known concentrations of a reference standard (although a commercially available standard for this compound was noted as not always accessible, leading to the use of a major aporphine like cassythine as a reference in some studies). ucl.ac.be By comparing the peak area of this compound in a sample to the calibration curve, its concentration can be determined. ucl.ac.be

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique that can be applied to the analysis of volatile or semi-volatile compounds. While HPLC is more commonly reported for the analysis of non-volatile alkaloids like this compound, GC can be used, often coupled with Mass Spectrometry (GC-MS). tandfonline.comneliti.comsepsolve.comunesp.brresearchgate.net GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. tandfonline.com The separated compounds are then detected. GC is particularly useful for analyzing essential oils and more volatile components of plant extracts. tandfonline.com Although this compound is an alkaloid and less volatile than typical essential oil components, GC-MS has been mentioned in the context of analyzing Ocotea species. tandfonline.comneliti.comunesp.br

Mass Spectrometry (MS and HRMS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govscielo.org.conih.govrsc.orgresearchgate.nettandfonline.comresearchgate.netthermofisher.comnih.govresearchgate.netacs.orgmdpi.comsciex.com When coupled with chromatography (LC-MS or GC-MS), it provides a hyphenated technique that combines the separation power of chromatography with the detection and identification capabilities of MS. ucl.ac.benih.govnih.govrsc.orgresearchgate.netresearchgate.nettandfonline.comresearchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), including tandem mass spectrometry (MS/MS or HRMS/MS), are particularly valuable for analyzing complex mixtures of natural products like alkaloids. nih.govrsc.orgacs.orgmdpi.comsciex.comresearchgate.net HRMS provides accurate mass measurements, which can help determine the elemental composition of a compound. nih.govrsc.orgacs.orgmdpi.comsciex.com MS/MS involves fragmenting selected ions and analyzing the resulting fragment ions, providing structural information. nih.govmdpi.comsciex.com

LC-MS and LC-HRMS have been used to identify and characterize alkaloids, including this compound, in extracts of Ocotea species. nih.govrsc.orgresearchgate.net Analysis of fragmentation patterns obtained from MS/MS experiments can help confirm the identity of this compound by comparing them to spectral databases or fragmentation patterns of known standards. nih.govrsc.org HRMS/MS provides even more detailed fragmentation data, aiding in the unambiguous identification of compounds and the detection of closely related analogs or impurities. nih.govmdpi.comsciex.com GC-MS has also been employed in the analysis of Ocotea extracts, contributing to the identification of various components, although its primary application for this compound specifically might be less frequent than LC-MS due to this compound's polarity. tandfonline.comresearchgate.net

Here is a summary of analytical techniques and their applications:

| Analytical Technique | Application for this compound Analysis | Key Information Provided |

| HPLC | Separation, qualitative identification (retention time), quantification | Purity assessment, concentration determination, separation from co-occurring compounds. ucl.ac.beresearchgate.net |

| GC | Separation (less common for non-volatile alkaloids like this compound) | Separation of volatile/semi-volatile components; often coupled with MS. tandfonline.comresearchgate.net |

| MS (LC-MS, GC-MS) | Identification, structural information | Molecular weight, fragmentation pattern, confirmation of identity. ucl.ac.benih.govnih.govrsc.orgresearchgate.netresearchgate.nettandfonline.comresearchgate.netnih.gov |

| HRMS/MS | Accurate mass measurement, detailed structural information | Elemental composition, detailed fragmentation for unambiguous identification. nih.govrsc.orgacs.orgmdpi.comsciex.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and cost-effective technique for analyzing mixtures and assessing the purity of compounds umass.eduwikipedia.org. It is a form of liquid chromatography performed on a plate coated with a thin layer of adsorbent material, such as silica gel, which acts as the stationary phase wikipedia.org. The sample is applied as a spot on the plate, and a solvent or solvent mixture (mobile phase) moves up the plate by capillary action wikipedia.org. The separation of compounds is based on their differential affinities for the stationary and mobile phases wikipedia.org.

TLC can be used to monitor the progress of reactions, determine the number of components in a mixture, and identify compounds by comparing their retardation factor (Rf) values to those of known standards developed under the same conditions umass.eduwikipedia.org. Visualization of colorless compounds on a TLC plate can be achieved by using UV light if the compounds absorb UV radiation or by employing staining reagents umass.eduwikipedia.org. This compound has been mentioned in the context of TLC analysis alongside other alkaloids like boldine (B1667363) phorteeducacional.com.br.

Spectroscopic Methods (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are crucial for the structural elucidation and identification of organic compounds, including alkaloids like this compound rroij.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are commonly used. ¹H NMR spectra show signals corresponding to different types of protons in the molecule, with their chemical shifts, splitting patterns, and integration providing insights into their chemical environment and connectivity chemistrysteps.com. ¹³C NMR provides information about the carbon skeleton hmdb.ca. Two-dimensional NMR techniques can further help in assigning signals and establishing correlations between atoms nih.govresearchgate.net. The structures of compounds, including aporphine analogues, are established using 1D- and 2D-NMR spectroscopic techniques nih.gov. Databases exist that compile NMR data for organic compounds wisc.edunp-mrd.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation libretexts.orglibretexts.org. Different functional groups absorb IR radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum libretexts.orglibretexts.org. The region of the spectrum from 1200 to 700 cm⁻¹ is often referred to as the "fingerprint region" and contains a complex pattern of bands unique to each molecule libretexts.org. IR spectroscopy is a common tool for the characterization of extracted compounds rroij.com. Databases of IR spectra are available for comparison wisc.eduirug.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum libretexts.orgupi.edu. This technique is particularly useful for compounds containing conjugated pi systems or functional groups with non-bonding electrons that can undergo electronic transitions upon absorption of UV-Vis light libretexts.orgmasterorganicchemistry.com. The wavelength of maximum absorbance (λmax) and the intensity of the absorption provide information about the chromophores present in the molecule libretexts.orgmasterorganicchemistry.com. UV-Vis spectroscopy is used for both qualitative and quantitative analysis upi.edu. Databases containing UV-Vis spectra are available wisc.edureddit.com.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a family of analytical techniques that separate charged molecules within a narrow capillary tube under the influence of an electric field technologynetworks.comlibretexts.orgsyngeneintl.com. Separation in CE is based on the differences in the electrophoretic mobility of ions, which is influenced by their charge, size, and the properties of the buffer solution libretexts.org. CE offers high separation efficiency, high resolution, and requires small sample volumes technologynetworks.comeuropeanpharmaceuticalreview.com.

Metabolomics Approaches for Identification and Profiling

Metabolomics is a high-throughput "omics" technique focused on the comprehensive identification and quantification of small molecule metabolites within a biological system researchgate.netfrontiersin.org. It provides a snapshot of the metabolic state of a cell, tissue, or organism and can reveal changes in metabolic pathways in response to various stimuli or conditions frontiersin.org. Metabolomic profiling is increasingly applied to explore phytochemical diversity and identify bioactive compounds in plant extracts researchgate.net.

Synthetic Chemistry Strategies

Total Synthesis of Ocoteine and Related Aporphines

The total synthesis of aporphine (B1220529) alkaloids typically involves the construction of the characteristic tetracyclic core structure. Several approaches have been reported for the synthesis of racemic and enantiomerically enriched aporphines, including this compound. tdl.orgresearchgate.netacs.org A common strategy involves the intramolecular oxidative coupling of a suitable precursor molecule, often a benzylisoquinoline derivative. acs.orgresearchgate.net

One reported synthesis of (±)-ocoteine utilized a direct non-phenolic coupling reaction with thallium tris(trifluoroacetate) (TTFA) as the key step. acs.orgresearchgate.netrsc.org This method allowed for the construction of the aporphine skeleton through the formation of an aryl-aryl bond. researchgate.net

Another approach to aporphine synthesis involves the Bischler-Napieralski cyclization to form a dihydroisoquinoline intermediate, followed by subsequent reactions to complete the tetracyclic system. researchgate.netacs.org

Retrosynthetic Analysis

Retrosynthetic analysis is a crucial step in planning the synthesis of complex molecules like this compound. ethz.chleah4sci.com It involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical "disconnections," which are the reverse of synthetic reactions. ethz.ch

For aporphine alkaloids, a key disconnection often involves the bond that forms during the intramolecular cyclization step, typically a C-C bond that closes the fourth ring. acs.orgresearchgate.net Another common retrosynthetic strategy involves identifying a suitable isoquinoline (B145761) or tetrahydroisoquinoline precursor that can be cyclized to form the aporphine core. acs.orgclockss.org The oxygenation pattern and substituents on the aromatic rings of this compound guide the choice of appropriate substituted precursors for the synthesis.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound and related aporphines often involves key intermediates such as substituted benzylisoquinolines or tetrahydroisoquinolines. researchgate.netacs.orgclockss.org

A prominent reaction pathway involves the oxidative coupling of a benzylisoquinoline precursor. For instance, the synthesis of (±)-ocoteine using TTFA likely proceeds through an oxidative process that forms the biphenyl (B1667301) linkage characteristic of the aporphine skeleton. acs.orgrsc.org

Another pathway involves the Bischler-Napieralski reaction, which is a cyclization reaction used to synthesize dihydroisoquinolines from β-phenethylamides. researchgate.netacs.org The resulting dihydroisoquinoline can then be subjected to further transformations, such as reduction and cyclization, to yield the aporphine framework. researchgate.netclockss.org

Specific intermediates and reactions vary depending on the chosen synthetic route. However, common transformations include amide formation, cyclization reactions (e.g., Bischler-Napieralski, oxidative coupling), reduction of imines or aromatic rings, and functional group interconversions to introduce the required methoxy (B1213986) and methylenedioxy groups present in this compound. researchgate.netacs.orgacs.orgclockss.org

Asymmetric Synthesis and Enantioselective Approaches

This compound possesses a chiral center, and its biological activity may be enantiomer-dependent. Therefore, asymmetric synthesis, which aims to produce a specific enantiomer, is important for obtaining chirally pure this compound. lookchem.comglobalauthorid.comacs.orgacs.org

Enantioselective approaches to aporphine synthesis often involve the use of chiral auxiliaries or asymmetric catalysts. clockss.orgcdnsciencepub.comorganic-chemistry.orgorganic-chemistry.org One strategy involves the asymmetric hydrogenation of a prochiral intermediate, such as a 3,4-dihydroisoquinoline, using a chiral catalyst. researchgate.netcdnsciencepub.com

Another method utilizes chiral formamidines to induce asymmetry during the synthesis of tetrahydroisoquinolines, which serve as precursors to aporphines. lookchem.comacs.orgacs.org This approach allows for the stereoselective alkylation of α-amino carbanions. acs.org

An asymmetric synthesis of (+)-ocoteine has been reported, highlighting the development of methods to control the stereochemistry of the aporphine core. globalauthorid.comacs.org

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues involves modifying the structure of this compound or creating molecules with similar aporphine skeletons but different substituents. nih.govnih.gov This is often done to explore the relationship between chemical structure and biological activity (though specific biological activities are excluded from this article).

Methods for synthesizing aporphine analogues include palladium-catalyzed direct arylation reactions, which allow for the introduction of aryl substituents onto the aporphine core. researchgate.netacs.org Other strategies involve modifying the existing functional groups on the aporphine skeleton or constructing the aporphine framework with different substitution patterns. nih.govnih.gov

The synthesis of oxoaporphines and oxoisoaporphines, which are derivatives with a carbonyl group at the C7 position, represents another avenue in the synthesis of aporphine analogues. nih.gov These derivatives have a modified tetracyclic skeleton compared to simple aporphines. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of natural products, including aporphine alkaloids, is becoming increasingly important to minimize environmental impact and improve sustainability. researchgate.netbeilstein-journals.org

Green chemistry approaches in synthesis aim to reduce waste, use less toxic solvents and reagents, and develop more energy-efficient processes. beilstein-journals.org For aporphine synthesis, this can involve exploring catalytic methods that operate under milder conditions, using renewable starting materials, or developing atom-economical reactions where most atoms of the reactants are incorporated into the final product. researchgate.netbeilstein-journals.org

Flow chemistry has been explored as a method for the divergent synthesis of aporphine and morphinandienone alkaloids, offering potential advantages in terms of reaction control, safety, and efficiency compared to batch processes. researchgate.netbeilstein-journals.org This approach can contribute to greener synthesis by minimizing solvent usage and enabling continuous processing. beilstein-journals.org

Advanced Research Methodologies in Ocoteine Studies

In Vitro and Ex Vivo Pharmacological Assay Systems

In vitro and ex vivo pharmacological assay systems are fundamental tools in the initial assessment of a compound's biological activity and provide a simplified environment to study specific interactions and effects outside of a living organism. crownbio.comcrownbio.com In vitro studies typically involve the use of cultured cells or isolated enzymes and receptors to evaluate a compound's direct effects. crownbio.comcertisoncology.com Ex vivo assays, on the other hand, utilize tissues or cells freshly isolated from a living organism, offering a context closer to the in vivo situation while still allowing for controlled experimental manipulation. crownbio.comcrownbio.comchampionsoncology.com

For compounds like Ocoteine, in vitro assays can be employed to assess a range of potential activities, such as antioxidant capacity in cell-free systems or cell-based assays, anti-inflammatory effects by measuring the inhibition of pro-inflammatory mediators in immune cells, and neuroprotective properties in neuronal cell cultures. Studies on aporphine (B1220529) alkaloids, including this compound, have investigated antiplatelet and vasorelaxing actions using such methods. ucl.ac.be Specifically, this compound has been shown to be a selective α1-adrenoceptor antagonist in isolated rat thoracic aorta, an example of an ex vivo preparation. ucl.ac.be These assays provide crucial initial data on the potency and efficacy of this compound on specific biological targets or pathways.

Ex vivo models, such as using freshly isolated tissues or primary cell cultures, can further bridge the gap between in vitro findings and in vivo relevance. championsoncology.com For instance, studying the effects of this compound on neurotransmitter release or ion channel activity in brain slices (ex vivo) could provide more physiologically relevant insights compared to simplified cell line models. These systems are valuable for assessing cytotoxicity and proliferation and can be adapted for higher throughput screening. crownbio.com

Mechanistic Investigations at the Cellular and Subcellular Level

Understanding the precise mechanisms by which this compound exerts its effects requires detailed investigations at the cellular and subcellular levels. These studies aim to identify the specific cellular processes, organelles, and molecules that are influenced by the compound. Techniques such as live-cell imaging allow for the real-time visualization of cellular events and the dynamics of subcellular structures upon treatment with this compound. bruker.com This can provide insights into how the compound affects cellular morphology, organelle function, or the movement of specific molecules within the cell.

Advanced microscopy techniques, including super-resolution microscopy, can reveal the localization of this compound within cells and its potential interactions with specific subcellular compartments or protein complexes. bruker.com For example, investigating whether this compound accumulates in mitochondria, the endoplasmic reticulum, or the nucleus can provide clues about its site of action.

Biochemical and molecular biology techniques are essential for dissecting the signaling pathways affected by this compound. This can involve studying protein phosphorylation, enzyme activity, gene expression levels (mRNA and protein), and protein-protein interactions. For instance, if in vitro assays suggest an anti-inflammatory effect, mechanistic studies would focus on the key signaling pathways involved in inflammation, such as NF-κB or MAPK pathways, to see how this compound modulates their activity. Research on related alkaloids has involved studying their binding mode to DNA and interference with topoisomerase activity to elucidate mechanisms of action. ucl.ac.be Global organelle profiling using techniques like mass spectrometry can provide a comprehensive view of how protein localization and abundance change within different subcellular compartments in response to a compound. nih.gov This can uncover unexpected targets or pathways affected by this compound.

Omics Technologies (e.g., Metabolomics, Proteomics)

Omics technologies provide a comprehensive, high-throughput approach to study biological systems at a molecular level, offering a holistic view of cellular responses to stimuli like natural compounds. humanspecificresearch.orguninet.edunih.govresearchgate.net

Metabolomics involves the large-scale study of metabolites, the small molecules that are the end products of cellular processes. humanspecificresearch.orgnih.gov By analyzing the changes in the metabolome of cells or tissues treated with this compound, researchers can gain insights into how the compound affects metabolic pathways. This can reveal altered energy metabolism, changes in the levels of signaling molecules, or the production of specific biomarkers. uninet.edufrontiersin.org Targeted metabolomics focuses on specific pathways, while non-targeted approaches aim to identify as many metabolites as possible, which can help in de novo target identification. frontiersin.org

Proteomics is the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.orgnih.gov Proteomic analysis of samples exposed to this compound can identify proteins whose expression levels or post-translational modifications are altered. This can help pinpoint potential protein targets of this compound or reveal downstream effects on protein networks. uninet.edu Techniques like mass spectrometry-based proteomics are commonly used for this purpose. nih.govuninet.edu

Integrating data from both metabolomics and proteomics, along with other omics disciplines like transcriptomics (study of RNA), can provide a more complete picture of the cellular response to this compound and help in understanding its complex mechanisms of action. nih.govresearchgate.netfrontiersin.org These technologies are valuable for biomarker discovery and identifying signaling molecules associated with cellular changes. uninet.eduresearchgate.net

Computational and Cheminformatics Approaches

Computational and cheminformatics approaches play a crucial role in modern drug discovery and the study of natural compounds by providing tools for analyzing chemical data, predicting molecular properties, and simulating biological interactions. nih.govnih.govneovarsity.orgresearchgate.net

Cheminformatics utilizes computational tools to manage, analyze, and interpret chemical data. nih.govnih.gov This includes building databases of chemical structures and properties, developing methods for chemical similarity searching, and using algorithms to predict various molecular characteristics. nih.govneovarsity.org For this compound, cheminformatics can be used to analyze its structural features, compare it to other known bioactive compounds, and predict its physicochemical properties relevant to biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to simulate the time-dependent behavior of molecular systems, such as proteins, nucleic acids, and small molecules like this compound, at an atomic level. arxiv.orguiuc.edumdpi.com MD simulations can provide insights into the dynamic nature of biological molecules and how they interact with potential ligands. uiuc.edumdpi.com

In the context of this compound, MD simulations can be used to study its conformational flexibility, its interactions with cell membranes, or its binding to potential protein targets. mdpi.com By simulating the binding process, researchers can understand the forces driving the interaction, identify key residues involved in binding, and estimate binding affinities. mdpi.com This can complement experimental binding studies and provide a detailed view of the molecular recognition process. MD simulations can also be used to study the dynamics of target proteins and how they change upon ligand binding. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govbiorxiv.orgecetoc.org QSAR models use molecular descriptors (numerical representations of chemical structure) to predict the activity of new or untested compounds. nih.govnih.gov

For this compound and related aporphine alkaloids, QSAR modeling can be used to analyze a dataset of compounds with known biological activities (e.g., α1-adrenoceptor antagonism, antiplatelet activity) and their corresponding chemical structures. By identifying the structural features that are important for a particular activity, a predictive model can be built. biorxiv.org This model can then be used to predict the activity of this compound or to design and prioritize the synthesis of novel derivatives with potentially improved activity. nih.govbiorxiv.org QSAR models can help in understanding the structural requirements for activity and reducing the need for extensive experimental testing. biorxiv.orgnih.gov Various machine learning methods are employed in developing QSAR models. nih.govecetoc.orgnih.govprotoqsar.com

Target Identification and Validation Methodologies

Identifying the specific molecular targets through which this compound exerts its biological effects is a critical step in understanding its mechanism of action and developing it as a potential therapeutic agent. Target identification involves pinpointing the proteins, enzymes, receptors, or pathways that a compound interacts with. oncodesign-services.comrapidnovor.com Target validation then confirms that modulating the activity of the identified target is indeed responsible for the observed biological effect and is relevant to a disease state. rapidnovor.comtechnologynetworks.com

Several methodologies can be employed for target identification and validation in the study of this compound:

Affinity-based methods: These techniques involve using a labeled version of this compound or an analog to pull down or bind to its interacting partners from cell lysates or tissue extracts. Subsequent analysis, often by mass spectrometry (proteomics), can identify the proteins that bind to this compound. technologynetworks.comevotec.com

Phenotypic screening followed by target deconvolution: If this compound shows a desired biological effect in a cell-based assay (phenotypic screening), target deconvolution methods are used to identify the molecule(s) responsible for this phenotype. evotec.combiocompare.com Techniques like chemical proteomics, RNA interference (RNAi), CRISPR screening, or gene expression profiling can be used to pinpoint the relevant target. technologynetworks.comevotec.combiocompare.com

Reporter assays: Developing cell lines with reporter genes linked to specific signaling pathways can indicate which pathways are activated or inhibited by this compound, providing clues about its targets.

Genetic approaches: Using genetic tools like gene knockout or knockdown, or overexpression of potential target proteins, can help validate whether modulating the activity of a suspected target mimics or blocks the effects of this compound. oncodesign-services.comevotec.combiocompare.com

Computational approaches: Molecular docking and molecular dynamics simulations (as discussed in 8.4) can predict potential binding partners based on the 3D structure of this compound and known or predicted protein structures. nih.govfrontiersin.org

Target validation often involves a combination of these approaches to confirm the interaction and its functional significance. rapidnovor.comtechnologynetworks.com Demonstrating a direct role of the identified target in the biological effect observed with this compound is crucial for validation. technologynetworks.com

These advanced research methodologies, applied in an integrated manner, are essential for moving beyond the initial observation of biological activity to a deep understanding of how this compound interacts with biological systems at the molecular, cellular, and subcellular levels, paving the way for potential therapeutic applications.

Data Analysis and Interpretation Strategies

Research into this compound and related aporphine alkaloids employs a range of advanced data analysis and interpretation strategies to elucidate their structures, characterize their presence in biological matrices, and evaluate their biological activities. These strategies are tailored to the specific types of data generated from various analytical and biological assays.

Spectroscopic data analysis is fundamental to the structural identification of this compound and its derivatives. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR), including COSY, HSQC, and HMBC, are utilized to determine the arrangement of atoms and connectivity within the molecule ucl.ac.ukscielo.org.cothieme-connect.comresearchgate.net. Interpretation involves analyzing chemical shifts, coupling constants, and correlation signals, often in comparison with literature data of known compounds ucl.ac.ukscielo.org.coresearchgate.net. Mass spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides crucial information about the molecular weight and fragmentation patterns, aiding in the confirmation of the proposed structure ucl.ac.ukthieme-connect.comresearchgate.net. The combined interpretation of NMR and MS data allows for the confident elucidation of the structures of isolated compounds like this compound, ocoxilonine, and dicentrine (B1670447) ucl.ac.ukscielo.org.co.

Chromatographic data analysis, particularly from High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detection (HPLC-UV-MS), is essential for the separation, identification, and quantification of this compound in complex plant extracts ucl.ac.beucl.ac.be. Interpretation of chromatograms involves analyzing retention times, which indicate how strongly a compound interacts with the stationary phase, and comparing them to those of known standards for identification chromtech.comchromtech.commastelf.comyoutube.com. Peak area and height are used for the quantitative analysis of the compounds present in a sample chromtech.comchromtech.commastelf.comyoutube.com. A standardized HPLC method has been developed and validated for the quantitative determination of aporphine alkaloids, including this compound, in samples of Cassytha filiformis. This method involved optimizing parameters such as flow rate and gradient programs to achieve good separation and resolution of different alkaloids ucl.ac.be.

Analysis of data from biological activity assays provides insights into the potential pharmacological effects of this compound. For instance, in studies evaluating antitubercular activity, data analysis involves determining the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth ucl.ac.ukscielo.org.co. Research on the α1-adrenoceptor antagonist activity of this compound in rat thoracic aorta involved determining pA2 values through the analysis of dose-response curves, indicating the potency of the antagonism jst.go.jp. Cytotoxicity studies analyze data from assays to evaluate the effect of this compound and related alkaloids on the viability of cancer cell lines thieme-connect.com. Statistical methods, such as ANOVA, are applied to analyze the differences in biological responses between treatment groups and control groups, helping to determine the statistical significance of the observed effects mdpi.com.

Untargeted metabolomics studies involving Ocotea species, which may contain this compound, generate complex datasets from techniques like UPLC-ESI-QTOF-MS and NMR. Data analysis in this context often utilizes multivariate statistical analysis (MSA) techniques to process and interpret the large volume of data, allowing for the identification of biomarkers and the comprehensive profiling of metabolites researchgate.net. This can involve deep data mining and computational approaches to uncover patterns and relationships within the metabolic profiles .

Data Table: Antitubercular Activity of Aporphine Alkaloids from Ocotea discolor ucl.ac.ukscielo.org.co

| Compound | Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv (µM) |

| Ocoxilonine | 140 - 310 |

| This compound | Most active (within the range of 140 - 310) |

| Dicentrine | 140 - 310 |

| 1,2-methylenedioxy-3,10,11-trimethoxyaporphine | 140 - 310 |

Data Table: α1-Adrenoceptor Antagonist Activity of this compound jst.go.jp

| Compound | Assay System | Activity | pA2 Value |

| This compound | Rat thoracic aorta | α1-adrenoceptor antagonist | 7.67 ± 0.09 |

| This compound | Rat thoracic aorta (endothelium removed) | α1-adrenoceptor antagonist | 7.97 ± 0.07 |

Future Directions and Research Gaps

Exploration of Novel Biological Activities

Current research indicates that Ocoteine, like other aporphine (B1220529) alkaloids, may possess a range of biological activities, including potential anti-inflammatory, analgesic, antimicrobial, and antiparasitic effects. musechem.comresearchgate.netjapsonline.comnih.gov Studies have also explored its activity as an α1-adrenoceptor antagonist and against certain cancer cell lines. dntb.gov.uaresearchgate.net However, the full spectrum of this compound's biological activities remains largely unexplored. Future research should aim to screen this compound against a wider array of biological targets and disease models to identify novel therapeutic potentials. This could involve high-throughput screening assays and in-depth in vitro and in vivo studies to validate preliminary findings and uncover new pharmacological properties. The potential for this compound as a neuroprotective agent, given the presence of isoquinoline (B145761) alkaloids in Ocotea species with anticholinesterase activity, warrants further investigation. scialert.net

Deepening Mechanistic Understanding at the Molecular Level

While some studies have begun to investigate the mechanisms of action of aporphine alkaloids, the precise molecular targets and pathways influenced by this compound are not yet fully elucidated. scialert.netnih.govnih.gov Understanding how this compound interacts with biological systems at a molecular level is crucial for assessing its therapeutic potential and predicting potential off-target effects. Future research should employ advanced biochemical and cell biology techniques, such as receptor binding assays, enzyme activity measurements, cell signaling pathway analysis, and molecular docking studies, to gain a comprehensive understanding of its interactions. scialert.net This mechanistic insight will be vital for rational drug design and development based on the this compound scaffold.

Development of Advanced Synthetic Routes

Natural product isolation can be challenging and yield-limited. While synthetic routes to aporphine alkaloids, including this compound, have been explored, the development of more efficient, cost-effective, and environmentally friendly synthetic methods is a critical research gap. rsc.orgacs.org Future directions in this area should focus on developing advanced synthetic strategies, such as asymmetric synthesis and the use of novel catalysts, to enable scalable and sustainable production of this compound and its analogs. discoveracs.orgresearchgate.netresearchgate.net This would facilitate more extensive biological testing and potential commercialization.

Investigation of Ecological Roles of this compound in Plant-Environment Interactions

This compound is a natural product found in Ocotea species and Cassytha filiformis. uni.ludntb.gov.uamusechem.com The ecological role of such secondary metabolites in plant-environment interactions, including defense against herbivores and pathogens, communication with other organisms, and adaptation to environmental stresses, is an emerging area of research. researchgate.networdpress.comjulius-kuehn.denih.govabdn.ac.uk Future studies should investigate the function of this compound within its native ecosystem. This could involve analyzing its concentration in different plant tissues, studying its release into the environment, and assessing its effects on surrounding organisms. Understanding its ecological role may provide insights into its biological activities and potential applications.

Application of Advanced Analytical Techniques for Comprehensive Profiling

Comprehensive profiling of this compound and related metabolites in biological and plant matrices is essential for pharmacokinetic, pharmacodynamic, and ecological studies. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with sophisticated chromatographic methods (e.g., UHPLC-HRMS), untargeted metabolomics, and quantitative analytical methods, are powerful tools that should be more widely applied to this compound research. rsc.orgresearchgate.net Future research should leverage these techniques for sensitive and selective detection, identification, and quantification of this compound, its precursors, metabolites, and potential degradation products. This will provide a more complete picture of its presence, fate, and interactions in various systems.

Q & A

Q. What experimental methodologies are most effective for determining the molecular structure of Ocoteine?

To confirm this compound’s molecular structure, combine spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) with X-ray crystallography for definitive stereochemical analysis . For novel derivatives, ensure purity via HPLC and validate reproducibility by documenting reaction conditions (temperature, solvent ratios, and catalyst use) in triplicate experiments . Example table:

| Technique | Application | Key Parameters |

|---|---|---|

| NMR | Functional group identification | Solvent, resonance frequencies |

| X-ray diffraction | Crystal structure determination | Space group, bond angles |

Q. How can researchers design a robust synthesis protocol for this compound to ensure reproducibility?

Follow a stepwise approach:

- Literature review : Identify existing synthetic routes and their yields .

- Optimization : Test variables (e.g., catalysts, temperatures) using Design of Experiments (DoE) to identify critical factors .

- Validation : Replicate the protocol in independent labs and cross-validate spectral data against published benchmarks .

Q. What strategies ensure accurate quantification of this compound in biological matrices?